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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tyrosine kinase 2 (TYK2) inhibitor ABBV-
712 with other selective TYK2 inhibitors, focusing on their selectivity profiles and the supporting

experimental data. As a member of the Janus kinase (JAK) family, TYK2 is a key mediator in

the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons, making it an

attractive target for the treatment of various autoimmune and inflammatory diseases.[1][2][3]

ABBV-712, like other next-generation TYK2 inhibitors, achieves its selectivity by targeting the

regulatory pseudokinase (JH2) domain, offering a differentiated profile from traditional JAK

inhibitors that target the more conserved catalytic (JH1) domain.[4][5]

Comparative Selectivity Profile
The selectivity of TYK2 inhibitors is a critical attribute, as off-target inhibition of other JAK family

members (JAK1, JAK2, and JAK3) can be associated with a range of adverse effects. The

following tables summarize the in vitro potency and selectivity of ABBV-712 in comparison to

other notable TYK2 inhibitors, deucravacitinib and zasocitinib (TAK-279).

Table 1: In Vitro Potency of TYK2 Inhibitors

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15611606?utm_src=pdf-interest
https://www.benchchem.com/product/b15611606?utm_src=pdf-body
https://www.benchchem.com/product/b15611606?utm_src=pdf-body
https://www.benchchem.com/pdf/Deucravacitinib_Kinase_Profiling_Application_Notes_and_Protocols_for_Determining_Selectivity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8790287/
https://www.researchgate.net/figure/Signaling-of-IL-12-23-via-the-heterodimeric-IL-12-and-IL-23-receptors-TYK2-JAK2-and_fig3_388161965
https://www.benchchem.com/product/b15611606?utm_src=pdf-body
https://www.springermedizin.de/pharmacodynamic-response-to-deucravacitinib-an-oral-selective-al/50017306
https://pubmed.ncbi.nlm.nih.gov/37823891/
https://www.benchchem.com/product/b15611606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Assay Type Target
EC50 / IC50 /
Ki (nM)

Reference

ABBV-712 Cellular Assay TYK2 190 [6][7][8]

Human Whole

Blood
TYK2 170 [6][9]

JH2 Domain

Binding
TYK2 JH2 10 [6][8][9]

Deucravacitinib
Probe

Displacement
TYK2 0.2 [10]

Cellular

Signaling

TYK2 (IL-12/IL-

23/IFN-α)
2 - 19 [10]

JH2 Domain

Binding
TYK2 JH2 0.02 (Ki) [11]

Zasocitinib (TAK-

279)

JH2 Domain

Binding
TYK2 JH2 0.0087 (Ki) [12]

Table 2: Selectivity of TYK2 Inhibitors against other JAK Family Members
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Compound Target
EC50 / IC50 /
Ki (nM)

Selectivity
(Fold vs.
TYK2)

Reference

ABBV-712 JAK1 >25,000 >131 [7]

JAK2 >25,000 >131 [7]

JAK3 >25,000 >131 [7]

Deucravacitinib JAK1
>10,000

(binding)
>100 (cellular) [4][10]

JAK2
>10,000

(binding)
>2000 (cellular) [4][10]

JAK3
>10,000

(binding)
>100 (cellular) [4][10]

Zasocitinib (TAK-

279)
JAK1 JH2 >15,000 (Ki) >1,724,137 [12]

Experimental Protocols
The determination of the selectivity profile of TYK2 inhibitors involves a series of biochemical

and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Activity and Binding Assays
These assays are designed to measure the direct interaction of the inhibitor with purified kinase

domains.

Objective: To determine the IC50 or Ki values of the inhibitor against purified TYK2, JAK1,

JAK2, and JAK3 enzymes or their pseudokinase (JH2) domains.

Principle:

Kinase Activity Assays: Measure the phosphorylation of a substrate peptide by the kinase

in the presence of varying concentrations of the inhibitor. The remaining ATP after the

reaction is often quantified using a luminescence-based method.
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Binding Assays (e.g., Homogeneous Time-Resolved Fluorescence - HTRF): Quantify the

displacement of a fluorescently labeled ligand from the kinase domain by the inhibitor. The

resulting change in the FRET signal is proportional to the binding affinity of the inhibitor.

General Procedure:

Purified recombinant JAK family kinase domains (JH1 or JH2) are used.

The inhibitor is serially diluted and incubated with the kinase domain.

For activity assays, a substrate and ATP are added to initiate the reaction. For binding

assays, a fluorescent probe is added.

After incubation, the reaction is stopped, and the signal (luminescence or HTRF) is

measured using a plate reader.

IC50 or Ki values are calculated by fitting the dose-response curves to a suitable

pharmacological model.

Cellular Phospho-STAT Assays
These assays assess the functional consequence of TYK2 inhibition in a cellular context by

measuring the phosphorylation of downstream Signal Transducer and Activator of Transcription

(STAT) proteins.

Objective: To determine the EC50 of the inhibitor for the inhibition of cytokine-induced STAT

phosphorylation.

Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in

relevant cell lines or primary cells. The phosphorylation of specific STAT proteins is then

quantified.

General Procedure:

Cell Preparation: A suitable cell line (e.g., TF-1 for JAK1, UT-7/EPO for JAK2) or primary

cells (e.g., T-blasts for JAK1/3) are cultured.[13][14]

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the inhibitor.
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Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular

JAK pathway (e.g., IL-6 for JAK1/pSTAT3, EPO for JAK2/pSTAT5, IL-2 for

JAK1/3/pSTAT5, IL-12 for TYK2/JAK2/pSTAT4).[13][14]

Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated STATs are

measured using methods such as ELISA, Western blotting, or flow cytometry.

Data Analysis: EC50 values are determined by plotting the percentage of inhibition of

STAT phosphorylation against the inhibitor concentration.

Human Whole Blood Assays
These assays provide a more physiologically relevant assessment of inhibitor activity and

selectivity in the complex environment of human whole blood.

Objective: To determine the EC50 of the inhibitor in a whole blood matrix.

Principle: Fresh human whole blood is treated with the inhibitor and then stimulated with

cytokines to activate specific JAK pathways. The readout is typically the measurement of

downstream cytokine production (e.g., IFN-γ) or STAT phosphorylation in specific immune

cell subsets.[1]

General Procedure:

Freshly drawn human whole blood is aliquoted.

The blood is pre-incubated with a range of inhibitor concentrations.

Cytokine stimulation is performed (e.g., IL-12 and IL-18 to induce IFN-γ production via the

TYK2/JAK2 pathway).[12]

After an incubation period, plasma is collected for cytokine measurement by ELISA, or

specific cell populations are analyzed for phospho-STAT levels by flow cytometry.

EC50 values are calculated from the dose-response curves.
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TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating signals from IL-12 and

IL-23, leading to the activation of STAT proteins and subsequent gene transcription involved in

inflammatory responses.
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Caption: TYK2 signaling pathway in response to IL-12 and IL-23, and the inhibitory action of

ABBV-712.

Experimental Workflow for Cellular Phospho-STAT
Assay
The following diagram outlines the general workflow for assessing the inhibitory activity of a

compound on cytokine-induced STAT phosphorylation.
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Caption: General workflow for a cellular phospho-STAT assay to determine inhibitor potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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